5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide
Description
5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of 5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide makes it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-16(2,3)13-9-8-12(21-13)15(20)18-11-7-5-4-6-10(11)14(17)19/h8-11H,4-7H2,1-3H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYOOEWUHMBXMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C(=O)NC2CCCCC2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Carbamoylcyclohexyl Group: This step involves the reaction of the thiophene derivative with a suitable carbamoylcyclohexyl precursor under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of 5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Halogenated or alkylated thiophene derivatives
Scientific Research Applications
5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound can be explored for potential therapeutic applications.
Materials Science: Thiophene-based compounds are used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl-3-(2-cyanoacetyl)amino-thiophene-2-carboxamide
- 5-tert-butyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Comparison
Compared to similar compounds, 5-tert-butyl-N-(2-carbamoylcyclohexyl)thiophene-2-carboxamide may exhibit unique properties due to the presence of the carbamoylcyclohexyl group. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other thiophene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
